3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid, also known as 3-hydroxy-8-iodo-1-naphthoic acid, is an organic compound with the molecular formula CHIO and a molecular weight of approximately 314.08 g/mol. It is characterized by the presence of a hydroxyl group (-OH) and an iodine atom at specific positions on the naphthalene ring. This compound is classified under naphthoic acids, which are derivatives of naphthalene, a polycyclic aromatic hydrocarbon.
The compound is cataloged under the Chemical Abstracts Service number 2387598-58-3. It is primarily utilized in organic synthesis and has potential applications in pharmaceuticals due to its structural features that may confer biological activity. The classification of this compound falls under aromatic carboxylic acids, specifically naphthoic acids, which are known for their diverse chemical reactivity and applications in various fields.
The synthesis of 3-hydroxy-8-iodo-naphthalene-1-carboxylic acid typically involves multi-step organic reactions. Common methods include:
These methods allow for controlled synthesis while ensuring high yields of the desired compound.
The molecular structure of 3-hydroxy-8-iodo-naphthalene-1-carboxylic acid features a naphthalene ring substituted with an iodine atom at position 8 and a hydroxyl group at position 3. The structural representation can be conveyed through its SMILES notation: O=C(O)C1=C2C(I)=CC=CC2=CC(O)=C1
.
The compound's structure contributes to its chemical properties and reactivity, particularly in substitution reactions.
3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid participates in several types of chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 3-hydroxy-8-iodo-naphthalene-1-carboxylic acid involves its interaction with biological targets, which may include enzymes or receptors due to its structural characteristics. While specific mechanisms are not fully elucidated, compounds with similar structures have shown potential pharmacological activities, suggesting that this compound may also exhibit biological effects that warrant further investigation.
The physical and chemical properties of this compound are crucial for its handling and application in laboratory settings.
3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid has potential applications in several scientific fields:
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2